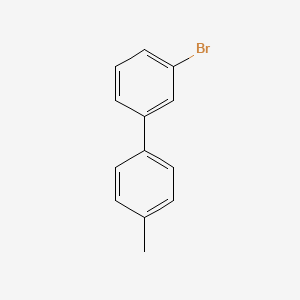

3-bromo-4'-methyl-1,1'-Biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Materials Science

Biphenyls, which consist of two phenyl rings linked by a single bond, are a cornerstone of organic chemistry. biosynce.com This structural motif is not merely a simple combination of two aromatic rings; it imparts unique properties and reactivity to the molecule. The biphenyl scaffold is found in a wide array of important compounds, including pharmaceuticals, agrochemicals, and advanced materials. biosynce.comacs.org In materials science, the rigid nature of the biphenyl unit contributes to the formation of liquid crystals and high-performance polymers. biosynce.comrsc.org The ability to functionalize the biphenyl core at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for designing molecules with specific functions. acs.org

Overview of Halogenated and Methylated Biphenyl Derivatives in Academic Research

The introduction of halogen atoms and methyl groups onto the biphenyl framework gives rise to a vast and diverse class of derivatives with tailored properties. Halogenation, particularly with bromine, is a common strategy to introduce a reactive handle for further chemical transformations, most notably in cross-coupling reactions. nih.gov Brominated biphenyls are key precursors in the synthesis of more complex molecules. Methylation, on the other hand, can influence the molecule's conformation, solubility, and electronic properties. The interplay between these substituents can lead to compounds with interesting and useful characteristics for academic and industrial research.

Specific Research Focus on 3-bromo-4'-methyl-1,1'-biphenyl

The compound this compound has garnered specific attention as a building block in organic synthesis. Its structure is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgarkat-usa.org This reaction allows for the selective coupling of the brominated position with a variety of organoboron reagents, leading to the synthesis of more complex biaryl structures. wikipedia.orggre.ac.uk These resulting molecules can serve as precursors for liquid crystals, demonstrating the compound's relevance in materials science. tandfonline.commdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C13H11Br | chemeo.com | |

| Molecular Weight | 247.13 | g/mol | chemeo.com |

| CAS Number | 50670-49-0 | chemeo.com | |

| Normal Boiling Point (Tboil) | 626.32 | K | Joback Calculated Property chemeo.com |

| Normal Melting Point (Tfus) | Not Available | ||

| Critical Temperature (Tc) | 886.66 | K | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 3210.04 | kPa | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 164.80 | kJ/mol | Joback Calculated Property chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 278.46 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 22.02 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 56.84 | kJ/mol | Joback Calculated Property chemeo.com |

| Log10 of Water Solubility (log10WS) | -5.71 | Crippen Calculated Property chemeo.com | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.425 | Crippen Calculated Property chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 164.010 | ml/mol | McGowan Calculated Property chemeo.com |

Detailed Research Findings

The primary application of this compound in research lies in its utility as a synthetic intermediate. The bromine atom at the 3-position provides a reactive site for various chemical modifications. One of the most prominent reactions involving this compound is the Suzuki-Miyaura cross-coupling. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. wikipedia.org This methodology is widely used for the synthesis of complex biaryls, which are scaffolds for many biologically active molecules and functional materials. gre.ac.uknih.gov

For instance, the Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative can lead to the formation of substituted terphenyls or other extended π-conjugated systems. These types of molecules are of interest in the development of liquid crystals, as the rigid and elongated structure is conducive to forming mesophases. rsc.orgtandfonline.comtandfonline.com The methyl group at the 4'-position can influence the physical properties of the final product, such as its melting point and the temperature range of the liquid crystalline phase.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZDXCNAQVUYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-52-6 | |

| Record name | 3-Bromo-4'-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Methyl 1,1 Biphenyl and Analogues

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium complexes, is the cornerstone for the formation of biaryl compounds. gold-chemistry.org These reactions involve the coupling of an organometallic reagent with an organic halide. Several named reactions have been developed, each utilizing a different organometallic species, which in turn influences the reaction conditions and substrate scope.

Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Formation

The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of biphenyls due to the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. organic-chemistry.orgnih.govacs.org The reaction typically involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. mdpi.com

The synthesis of 3-bromo-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura coupling can be achieved through two primary pathways:

Pathway A: Coupling of a 3-bromophenylboronic acid derivative with a 4-halotoluene.

Pathway B: Coupling of a 4-methylphenylboronic acid with a 1,3-dihalobenzene.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. acs.org A variety of palladium precursors, ligands, and bases can be employed to optimize the reaction for specific substrates. acs.orgmdpi.com For instance, the coupling of 4-bromotoluene (B49008) with phenylboronic acid has been successfully demonstrated using palladium nanocrystals as the catalyst. beilstein-journals.org

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromophenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | High | organic-chemistry.orgmdpi.com |

| 4-Methylphenylboronic acid | 1-Bromo-3-iodobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | High | researchgate.net |

| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | Various | Various | >99% | organic-chemistry.org |

| 4-Bromobenzyl acetate | Phenylboronic acid | PdCl₂ / dppf | K₂CO₃ | Toluene | Good | hes-so.ch |

This table presents illustrative conditions and may require optimization for specific substrates.

Negishi Coupling Methodologies for Biaryl Synthesis

The Negishi coupling provides an alternative powerful method for the formation of carbon-carbon bonds by coupling organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. nih.govrsc.org A key advantage of the Negishi reaction is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions. However, these reagents are also more sensitive to air and moisture compared to organoboron compounds. nih.gov

For the synthesis of this compound, the following Negishi coupling strategies could be employed:

Reaction of a 3-bromophenylzinc halide with 4-halotoluene.

Reaction of a 4-methylphenylzinc halide with a 1,3-dihalobenzene.

The Negishi coupling has been shown to be effective for the synthesis of unsymmetrical biaryls. pitt.edu Recent advancements have focused on developing more robust catalyst systems that can tolerate a wider range of functional groups and operate under milder conditions. researchgate.netyoutube.com For instance, the use of biarylphosphine ligands, such as CPhos, has been shown to effectively promote the Negishi coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides. researchgate.netlibretexts.org

Table 2: Negishi Coupling Reaction Parameters

| Organozinc Reagent | Aryl Halide | Catalyst System | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Arylzinc chloride | Haloarene | Ni(acac)₂/PPh₃ | THF | Microwave irradiation can enhance yields. | pitt.edu |

| Secondary alkylzinc halide | Aryl bromide/chloride | Pd(OAc)₂ / CPhos | THF/Toluene | High selectivity for branched products. | researchgate.netyoutube.com |

| Arylzinc bromide | Vinyl triflate/halide | Pd(PPh₃)₄ | THF | Effective for aryl-vinyl coupling. | nih.gov |

This table provides general parameters; specific conditions will vary based on the substrates.

Kumada Cross-Coupling Strategies

The Kumada coupling, one of the earliest transition-metal catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. researchgate.netresearchgate.net This method is often catalyzed by nickel or palladium complexes. researchgate.netrsc.org A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared from organic halides, thus avoiding extra synthetic steps. researchgate.net However, the high reactivity of Grignard reagents limits the tolerance of certain functional groups, such as carbonyls and alcohols. researchgate.net

The synthesis of this compound via Kumada coupling would typically involve:

The reaction of a 3-bromophenylmagnesium halide with 4-halotoluene.

The reaction of a 4-methylphenylmagnesium halide with a 1,3-dihalobenzene.

The Kumada coupling is a cost-effective method for producing unsymmetrical biaryls on an industrial scale. researchgate.net While both nickel and palladium catalysts can be used, palladium-catalyzed processes are often more chemoselective and have a broader scope. rsc.org Iron-catalyzed Kumada-type couplings have also been developed, offering a more economical and environmentally friendly alternative.

Table 3: Overview of Kumada Coupling Conditions

| Grignard Reagent | Organic Halide | Catalyst | Solvent | Noteworthy Aspects | Reference(s) |

|---|---|---|---|---|---|

| Arylmagnesium bromide | Aryl halide | NiCl₂(dppe) | Diethyl ether | One of the pioneering cross-coupling methods. | researchgate.netresearchgate.net |

| Alkylmagnesium halide | Alkyl halide | Fe-NHC complex | THF/NMP | Allows for coupling of C(sp³)-C(sp³) bonds. | |

| Arylmagnesium bromide | Aryl halide | PdCl₂(dppf) | THF | Can be performed in water with in situ Grignard formation. | rsc.org |

This table illustrates general conditions; optimization is typically required.

Stille Cross-Coupling Approaches

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. A major advantage of the Stille coupling is the high tolerance of the organostannane reagents to a wide variety of functional groups; they are also generally stable to air and moisture. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing the tin byproducts from the reaction mixture.

For the synthesis of this compound, the Stille reaction could proceed via:

The coupling of a 3-bromo-substituted arylstannane with 4-halotoluene.

The coupling of a 4-methyl-substituted arylstannane with a 1,3-dihalobenzene.

The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reaction is versatile, allowing for the coupling of various sp²-hybridized groups, including aryl and vinyl moieties.

Table 4: Stille Coupling Reaction Summary

| Organostannane | Organic Halide | Catalyst System | Additive | Solvent | Key Considerations | Reference(s) |

|---|---|---|---|---|---|---|

| Aryltributylstannane | Aryl iodide | Pd(PPh₃)₄ | - | Toluene | Tin byproducts can be challenging to remove. | |

| Vinyltributylstannane | Aryl bromide | Pd₂(dba)₃ / P(o-tol)₃ | LiCl | DMF | LiCl can accelerate the transmetalation step. | |

| Aryltrimethylstannane | Aryl triflate | Pd(OAc)₂ / PPh₃ | CuI | NMP | CuI can act as a co-catalyst. |

This table provides a general overview; specific reaction conditions will need to be tailored to the substrates.

Hiyama Cross-Coupling Variants

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. This reaction often requires activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. The Hiyama coupling is considered a valuable alternative to other cross-coupling methods, particularly the Suzuki coupling, though the commercial availability of organosilanes is less extensive than that of boronic acids.

The synthesis of this compound using the Hiyama coupling could be approached by:

Coupling of a 3-bromophenylsilane with a 4-halotoluene.

Coupling of a 4-methylphenylsilane with a 1,3-dihalobenzene.

The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. Nickel-catalyzed versions of the Hiyama coupling have also been developed, particularly for the asymmetric synthesis of α-aryl carboxylic acid derivatives from racemic α-bromo esters.

Table 5: Hiyama Coupling Reaction Parameters

| Organosilane | Organic Halide | Catalyst System | Activator | Solvent | Scope | Reference(s) |

|---|---|---|---|---|---|---|

| Aryltrimethoxysilane | Aryl iodide | Pd(OAc)₂ / Ligand | TBAF | THF | Good for aryl-aryl bond formation. | |

| Aryl(alkoxy)silane | Aryl bromide | Pd(OAc)₂ | NaOH | Water/PEG | Fluoride-free conditions are possible. | |

| Arylsilane | α-Bromo ester | NiCl₂·glyme / Chiral diamine | - | - | Catalytic asymmetric coupling. | |

| Organosilane | Aryl halide | - | - | - | Applicable to natural product synthesis. |

This table illustrates typical parameters; conditions should be optimized for specific applications.

Sonogashira Coupling for Ethynylated Biphenyl Precursors

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net While not a direct route to this compound, the Sonogashira coupling is crucial for the synthesis of ethynylated biphenyl precursors, which are valuable analogues and can be further functionalized.

For instance, a 3-bromo-4'-ethynyl-1,1'-biphenyl (B8149610) could be synthesized via a Sonogashira coupling of 3-bromo-4'-iodo-1,1'-biphenyl (B1445445) with a terminal alkyne. Alternatively, sequential Sonogashira and Suzuki couplings can be employed. For example, 1-bromo-4-iodobenzene (B50087) can first undergo a Sonogashira coupling with an alkyne, followed by a Suzuki coupling of the resulting bromo-alkynylbenzene with an appropriate boronic acid to yield an ethynylated biphenyl. The regioselectivity of the Sonogashira reaction is notable; when a substrate contains both bromo and iodo substituents, the coupling preferentially occurs at the more reactive iodine-bearing carbon.

Table 6: Sonogashira Coupling for Ethynylated Aromatics

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Key Application | Reference(s) |

|---|---|---|---|---|---|---|

| Aryl iodide/bromide | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/Toluene | General synthesis of arylalkynes. | organic-chemistry.orgresearchgate.net |

| 1-Bromo-4-iodobenzene | Terminal alkyne | Pd catalyst / CuI | Various | Water | Sequential coupling reactions. | |

| Aryl bromide | Phenylacetylene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/Water | Microwave-assisted synthesis. | |

| o-Ethynylaniline | Aryl iodide | Pd catalyst | - | - | Synthesis of 2,3-diarylindoles. |

This table highlights common conditions for the synthesis of precursors to ethynylated biphenyls.

Classical Aryl Coupling Reactions

Traditional methods for the formation of biaryl linkages have long relied on the coupling of aryl halides and other precursors, often under harsh conditions.

Ullmann Reaction in Biphenyl Synthesis

The Ullmann reaction, named after Fritz Ullmann, is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. byjus.com The reaction typically requires high temperatures and the use of copper powder or a copper-bronze alloy. byjus.comslideshare.net For the synthesis of an unsymmetrical biphenyl like this compound, a modification of the Ullmann reaction would be necessary, where one of the aryl halide reactants is used in excess. byjus.com

The mechanism is believed to involve the formation of an active copper(I) species which then undergoes oxidative addition with an aryl halide. A subsequent reaction with a second aryl halide molecule and reductive elimination leads to the formation of the biaryl and regenerates the copper catalyst. organic-chemistry.org While historically significant, the Ullmann reaction often suffers from low yields and harsh reaction conditions, leading to the preference for palladium-catalyzed coupling reactions in many modern applications. byjus.com

Table 1: Key Features of the Ullmann Reaction

| Feature | Description |

|---|---|

| Reactants | Two molecules of an aryl halide |

| Catalyst | Copper metal or copper-bronze alloy |

| Conditions | High temperatures (often >200°C) |

| Product | A biaryl compound |

| Limitations | Often low yields, harsh reaction conditions |

Wurtz-Fittig Reaction Applications

The Wurtz-Fittig reaction is another classical method for forming carbon-carbon bonds, extending the Wurtz reaction to the synthesis of alkylated aromatic compounds. The reaction involves the treatment of an aryl halide and an alkyl halide with sodium metal in a suitable solvent like dry ether. While primarily used for attaching alkyl chains to an aromatic ring, a variation could conceptually be applied to biphenyl synthesis by reacting two different aryl halides. However, this approach would likely lead to a mixture of products, including symmetric and unsymmetric biphenyls, making it less efficient for the specific synthesis of this compound.

Gomberg-Bachmann Reactions and Related Radical Processes

The Gomberg-Bachmann reaction provides a pathway to biaryl compounds through a diazonium salt intermediate. wikipedia.org In this reaction, an aromatic amine is first converted to a diazonium salt, which is then treated with another aromatic compound in the presence of a base. wikipedia.org The reaction proceeds via an aryl radical intermediate. wikipedia.org For the synthesis of this compound, one could envision reacting the diazonium salt derived from 3-bromoaniline (B18343) with toluene.

A significant drawback of the original Gomberg-Bachmann procedure is that it generally produces low yields, often less than 40%, due to competing side reactions of the diazonium salt. wikipedia.org To improve yields, modifications such as using diazonium tetrafluoroborates in the arene solvent with a phase-transfer catalyst have been developed. wikipedia.org

Direct Arylation Techniques

More contemporary approaches to biphenyl synthesis focus on the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to classical cross-coupling reactions that require pre-functionalized starting materials.

Catalytic Direct Arylation of Unactivated Benzene (B151609)

Recent advancements have demonstrated the feasibility of direct arylation of unactivated arenes like benzene. chemistryviews.org This method avoids the need for organometallic reagents that are often necessary in traditional cross-coupling reactions. organic-chemistry.org Research has shown that catalysts based on palladium and even less expensive metals like cobalt can effectively promote the coupling of aryl halides with unactivated benzene. chemistryviews.orgnih.gov For instance, a cobalt-catalyzed system using [Co(acac)3] with a lithium bis(trimethylsilyl)amide base has been shown to produce various biaryl products in excellent yields without the need for extra ligands. chemistryviews.org

A palladium-pivalic acid co-catalyst system has also been developed that shows high reactivity in the direct arylation of benzene with aryl bromides, with yields ranging from 55-85%. nih.gov These methods represent a significant step forward in the synthesis of biphenyls, offering a more direct and efficient route. researchgate.net

Friedel-Crafts Reaction Routes

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts, are a set of reactions that involve the attachment of substituents to an aromatic ring. masterorganicchemistry.com

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comrsc.org The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. masterorganicchemistry.com To synthesize a precursor to this compound, one could potentially acylate toluene with 3-bromobenzoyl chloride. The resulting ketone could then be reduced to the corresponding methylene (B1212753) group.

Intramolecular Friedel-Crafts reactions are particularly useful for the synthesis of polycyclic systems. masterorganicchemistry.com While not directly applicable to the intermolecular synthesis of this compound, the principles of electrophilic aromatic substitution are central to this class of reactions.

Acylation and Alkylation for Substituted Biphenyls

Friedel-Crafts reactions, encompassing both acylation and alkylation, represent fundamental methods for the synthesis of substituted aromatic compounds, including biphenyls. nih.govlibretexts.org

Alkylation: This reaction introduces an alkyl group onto an aromatic ring. For instance, 4,4'-di-tert-butylbiphenyl (B167987) can be synthesized from biphenyl through a Friedel-Crafts alkylation using tert-butyl chloride in the presence of a catalytic amount of anhydrous ferric chloride (FeCl₃) in a halogenated solvent. nih.gov However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation. libretexts.org Another challenge is the propensity for carbocation rearrangements when attempting to introduce carbon chains longer than two carbons. libretexts.org

Acylation: This process introduces an acyl group (R-C=O) into an aromatic ring using an acid chloride or anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org Unlike alkylation, Friedel-Crafts acylation does not suffer from polyacylation because the introduced acyl group is deactivating, thus preventing further reactions on the same ring. libretexts.org

A multi-step synthesis of 4-bromo-4'-propylbiphenyl (B126337) has been developed starting from biphenyl. google.com The process involves a Friedel-Crafts acylation reaction, followed by reduction and bromination steps, achieving a total yield of 57%, a significant improvement over previous methods. google.com

The synthesis of substituted biphenyl libraries often employs alkylation as a key step. For example, iodophenol can be alkylated with various halides to produce a range of arylalkyl ethers. These ethers can then be converted to stannylated derivatives, which are crucial intermediates for Stille coupling reactions to form the biphenyl scaffold. lookchem.com

Specialized Synthetic Routes

Beyond classical methods, several specialized routes have been developed for the synthesis of this compound and its derivatives, offering unique advantages in terms of efficiency, selectivity, and access to complex structures.

Synthesis from Aromatic Ketones with Active Methylene Groups

A novel methodology for synthesizing substituted biphenyls has been developed utilizing aromatic ketones that possess active methylene groups. wisdomlib.org This approach involves a sequence of reactions starting with the Claisen condensation of an aromatic ketone with ethyl formate (B1220265) in the presence of dry sodium methoxide (B1231860) to form a hydroxymethylene ketone. wisdomlib.org This intermediate then undergoes an enamine reaction with pyrrolidine (B122466) to yield an enamino-ketone. wisdomlib.org The final step is a Knoevenagel condensation of the enamino-ketone with malononitrile, refluxing in dry benzene with continuous water separation and in the presence of ammonium (B1175870) acetate, to afford the substituted biphenyls in good yields. wisdomlib.org

Multi-Step Approaches for Derivatized Biphenyls

The synthesis of complex, derivatized biphenyls often necessitates multi-step reaction sequences. youtube.comyoutube.comyoutube.comyoutube.com These synthetic strategies allow for the precise installation of various functional groups and the construction of intricate molecular architectures. arabjchem.orgresearchgate.net

One common strategy involves the coupling of two functionalized aromatic rings. For example, the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) is achieved through the palladium-catalyzed cross-coupling of o-tolylzinc chloride with 1-bromo-4-nitrobenzene. orgsyn.org The o-tolylzinc chloride is prepared in situ from o-iodotoluene and tert-butyllithium, followed by transmetalation with zinc chloride. orgsyn.org

Another powerful tool for constructing biphenyls is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. nih.gov For instance, 4-bromo-4'-methylbiphenyl (B1268054) can be synthesized by the Suzuki-Miyaura coupling of 1,3-dibromobenzene (B47543) with 4-tolylboronic acid. chemicalbook.com

The synthesis of biphenyl derivatives can also be achieved through a sequence of functional group transformations on a pre-existing biphenyl core. A multi-step process for producing 4-bromo-4'-propylbiphenyl starts with the Friedel-Crafts acylation of biphenyl to yield 4-propionyl-biphenyl. google.com This is followed by reduction of the ketone to an alcohol, dehydration to an alkene, and subsequent hydrogenation to the propyl group. The final step is the bromination of the 4-propyl-biphenyl to give the desired product. google.com

The development of libraries of substituted biphenyls often relies on a combination of solution-phase and solid-phase chemistries. lookchem.com This approach allows for the efficient generation of a large number of diverse compounds. lookchem.com A typical sequence might involve the preparation of functionalized "A-ring" and "B-ring" fragments, followed by their coupling using a Stille reaction. lookchem.com Subsequent modifications on the resulting biphenyl scaffold can then be performed to introduce further diversity. lookchem.com

Controlled Boron Speciation in Synthesis

The manipulation of boron speciation in solution has emerged as a sophisticated strategy for the chemoselective synthesis of boronic esters, which are key intermediates in the Suzuki-Miyaura cross-coupling reaction for forming biphenyls. researchgate.netnih.govstrath.ac.uk This approach allows for the controlled and iterative formation of C-C bonds. nih.govstrath.ac.uk

The core principle lies in controlling the equilibrium between different boron species in a reaction mixture, enabling a catalyst to selectively engage with one component. nih.govstrath.ac.uk This allows for the formal homologation of aryl and alkenyl boronic acid pinacol (B44631) esters (BPin). researchgate.netnih.govstrath.ac.uk By carefully controlling the reaction conditions, a new, reactive boronic ester can be generated in the presence of an active palladium catalyst, facilitating streamlined, iterative catalytic C-C bond formation. researchgate.netnih.gov

This methodology has been successfully applied to the controlled oligomerization of sp²-hybridized boronic esters. researchgate.netnih.gov For example, the reaction of a BPin with two haloaryl N-methyliminodiacetic acid (MIDA) boronic esters enables a double formal sp² BPin homologation, where two new C-C bonds are formed, and the pinacol group is chemoselectively transferred across multiple boron species. nih.gov

The use of protecting groups for boronic acids, such as MIDA boronates and potassium organotrifluoroborates, is crucial in this strategy. acs.org These robust tetrahedral boron compounds are readily prepared from boronic acids and serve to control their reactivity during the cross-coupling process. acs.org

Inverse Electron Demand Diels-Alder Reactions for Pyridazines

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis, particularly for the construction of heterocyclic compounds like pyridazines. acs.orgnih.govnih.gov This reaction involves the cycloaddition of an electron-rich dienophile with an electron-poor diene, such as a 1,2,4,5-tetrazine. nih.gov The resulting pyridazine (B1198779) products can be further functionalized, making this a versatile method for generating diverse molecular scaffolds. nih.gov

The IEDDA reaction has been successfully employed in the synthesis of pyridazines on DNA, demonstrating its compatibility with complex biological molecules. acs.orgnih.gov This has significant implications for the development of DNA-encoded libraries. nih.gov The pyridazine products formed through this method can undergo subsequent DNA-compatible reactions, including Suzuki-Miyaura coupling, acylation, and SNAr substitutions. nih.gov

The reaction conditions for the IEDDA reaction can be optimized. For instance, the reaction between a DNA-linked trans-cyclooctene (B1233481) and a tetrazine was found to be optimal in a DMSO/water mixture at room temperature. acs.org The IEDDA pyridazine elimination has also emerged as a bioorthogonal reaction, finding applications in chemical biology. universiteitleiden.nl

While not a direct synthesis of this compound, the IEDDA reaction provides a route to functionalized pyridazines which can serve as precursors or analogs to biphenyl systems, particularly through subsequent cross-coupling reactions. The ability to perform these reactions on complex substrates highlights the broad applicability of this synthetic strategy. nih.gov

Stereoselective Synthesis of Biphenyl Atropisomers

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, a phenomenon particularly relevant to substituted biphenyls where bulky ortho substituents hinder free rotation. pharmaguideline.com The synthesis of enantiomerically enriched atropisomeric compounds is a significant challenge in organic chemistry, with important implications for catalysis and materials science. researchgate.netacs.org

Several strategies have been developed for the asymmetric synthesis of axially chiral biaryls. researchgate.net One of the most common approaches is the direct asymmetric construction of the stereogenic axis through the coupling of two unsymmetrical partners. acs.org However, these reactions often require high temperatures, which can compromise stereochemical control. acs.org

Biocatalytic methods have emerged as a powerful alternative for the enantioselective synthesis of atropisomers. acs.orgnih.gov These methods utilize enzymes to perform stereoselective transformations, often under mild conditions. acs.org Key biocatalytic strategies include:

Kinetic Resolution (KR): This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. Lipases are particularly effective for the kinetic resolution of biaryl derivatives through enantioselective acylation or hydrolysis. acs.orgnih.gov

Desymmetrization: This strategy involves the modification of a prochiral molecule to create a chiral product.

Dynamic Kinetic Resolution (DKR): This combines kinetic resolution with in situ racemization of the starting material, allowing for a theoretical yield of 100% of a single enantiomer. nih.gov

Dynamic Kinetic Asymmetric Transformation (DYKAT): A related strategy that also provides high enantiomeric excess. acs.orgnih.gov

A recent development in the synthesis of atropisomeric biphenyls involves creating molecules where the two benzene rings are connected by two winding chains. chemistryviews.org This "double winding vine-shaped" molecular asymmetry leads to chirality without a traditional stereocenter. chemistryviews.org The synthesis of these complex structures involves a multi-step sequence, including oxidation, reduction, functionalization, and ring-closing metathesis. chemistryviews.org

Chemical Reactivity and Further Functionalization of 3 Bromo 4 Methyl 1,1 Biphenyl

Transformations Involving the Bromine Moiety

The carbon-bromine bond in 3-bromo-4'-methyl-1,1'-biphenyl is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org While aromatic rings are typically nucleophilic, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. libretexts.org

In the context of this compound, direct nucleophilic substitution of the bromine atom is challenging due to the lack of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org However, under specific conditions, such as the use of strong nucleophiles or catalysts, these reactions can be facilitated. For instance, phenols can react with 5-bromo-1,2,3-triazines in a concerted SNAr reaction. acs.org While not directly on this compound, this demonstrates the potential for such transformations on brominated aromatic systems.

Formation of Organometallic Intermediates (e.g., Grignard, Boronic Acids)

A more common and versatile strategy to functionalize this compound involves its conversion into organometallic reagents.

Grignard Reagents: These highly reactive organomagnesium halides are formed by reacting an alkyl or aryl halide with magnesium metal. sigmaaldrich.commasterorganicchemistry.comlibretexts.org The resulting Grignard reagent, for example, (4'-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide, acts as a potent nucleophile and a strong base. sigmaaldrich.commasterorganicchemistry.com This intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. libretexts.org

Boronic Acids: Aryl boronic acids are another crucial class of organometallic intermediates, primarily used in Suzuki-Miyaura cross-coupling reactions. gre.ac.ukwikipedia.org The synthesis of (4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid from this compound can be achieved through a Miyaura borylation reaction, which involves the palladium-catalyzed coupling of the aryl halide with a diboron (B99234) species. wikipedia.org Alternatively, transmetalation of an arylsilane with boron tribromide followed by hydrolysis can also yield the desired boronic acid. wikipedia.org These boronic acids are generally stable, high-melting solids. wikipedia.org

A search of chemical databases reveals the existence of (3-bromo-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid, indicating that borylation can also occur at other positions on the biphenyl (B1667301) ring system, depending on the starting material and reaction conditions. chemicalbook.com

Further Cross-Coupling Transformations for Poly-Substituted Biphenyls

The bromine atom on this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of poly-substituted biphenyls. The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is coupled with an organoboron compound, typically a boronic acid or its ester. gre.ac.ukmdpi.com

For example, this compound could be coupled with another arylboronic acid to generate a terphenyl system. The efficiency of such reactions can be influenced by the choice of catalyst, ligand, base, and solvent system. acs.org Research has shown that various palladium catalysts and ligands can be employed to achieve high yields in Suzuki-Miyaura reactions, even with electron-poor substrates. acs.orgacs.org

Other cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne), can also be employed to further functionalize the biphenyl core, though specific examples starting from this compound are not extensively documented in the provided search results. mdpi.com The general principles of these reactions, however, suggest their applicability.

A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrated the successful Suzuki coupling of a brominated biphenyl system with various boronic acids, leading to both monosubstituted and bis-substituted products in moderate yields. mdpi.com This highlights the feasibility of using brominated biphenyls as platforms for creating more complex molecules.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| This compound | Arylboronic acid | Pd catalyst, base | Poly-substituted biphenyl |

| This compound | Alkene | Pd catalyst, base | Alkenyl-substituted biphenyl |

| This compound | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted biphenyl |

Reductive Debromination Studies

Reductive debromination offers a method to remove the bromine atom, yielding the parent 4'-methyl-1,1'-biphenyl. This transformation can be useful for confirming structural assignments or when the bromine is used as a temporary directing group. While specific studies on the reductive debromination of this compound were not found, general methods for aryl halide reduction are well-established. These can include catalytic hydrogenation, using a metal catalyst like palladium on carbon with a hydrogen source, or treatment with reducing agents such as tin hydrides or certain metal/acid combinations.

Reactions at the Methyl Group

The methyl group on the 4'-position of the biphenyl ring also presents opportunities for chemical modification, primarily through oxidation reactions.

Oxidation Reactions to Carboxylic Acids or Alcohols

The methyl group of this compound can be oxidized to a carboxylic acid or an alcohol, providing another avenue for functionalization.

Oxidation to Carboxylic Acids: A common method for oxidizing an aryl methyl group to a carboxylic acid is through the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4). chemspider.com The reaction is typically carried out in a basic solution, followed by acidification to yield the carboxylic acid. Another approach involves aerobic photo-oxidation, where a catalytic amount of magnesium bromide diethyl etherate can facilitate the oxidation of an aromatic methyl group to the corresponding carboxylic acid using visible light and air. rsc.org The use of N-bromosuccinimide (NBS) under photoirradiation in the presence of oxygen has also been shown to oxidize aromatic methyl groups to carboxylic acids. researchgate.net A patent describes a method for oxidizing oxidation-resistant aryl methyl groups to carboxylic acids using sulfuric acid and a catalyst like vanadium pentoxide or manganese dioxide at elevated temperatures. google.com

Oxidation to Alcohols: The controlled oxidation of the methyl group to an alcohol is a more delicate transformation. The progression of a methyl group to a carboxylic acid often proceeds through an alcohol and then an aldehyde intermediate. harvard.edu Isolating the alcohol can be challenging as it is susceptible to further oxidation. Specific reagents and reaction conditions are required to stop the oxidation at the alcohol stage.

| Starting Material | Reagent(s) | Product |

| This compound | KMnO4, base, then acid | 3-bromo-[1,1'-biphenyl]-4'-carboxylic acid |

| This compound | MgBr2·Et2O, O2, visible light | 3-bromo-[1,1'-biphenyl]-4'-carboxylic acid |

| This compound | NBS, O2, photoirradiation | 3-bromo-[1,1'-biphenyl]-4'-carboxylic acid |

| This compound | V2O5 or MnO2, H2SO4, heat | 3-bromo-[1,1'-biphenyl]-4'-carboxylic acid |

Functionalization via Benzylic Positions

The methyl group at the 4'-position of the biphenyl core is a key site for functionalization through reactions involving the benzylic C-H bonds. These reactions typically proceed via radical mechanisms and allow for the introduction of various substituents.

One common transformation is benzylic bromination, often achieved using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. researchgate.net This reaction selectively replaces a hydrogen atom of the methyl group with a bromine atom, yielding 3-bromo-4'-(bromomethyl)-1,1'-biphenyl. This transformation is significant as the resulting benzylic bromide is a highly reactive intermediate, susceptible to nucleophilic substitution, thus opening pathways to a wide range of derivatives.

Recent advancements have focused on developing more efficient and selective methods for benzylic functionalization. acs.orgnih.govrsc.org These include transition metal-catalyzed C-H activation and functionalization reactions. acs.orgnih.gov For instance, dirhodium catalysts have been shown to be effective for carbene-induced C-H functionalization at primary benzylic sites. acs.org Electrochemical methods are also emerging as a powerful tool for tuning the reactivity of benzylic C-H bonds. nih.gov

The table below summarizes key aspects of functionalization at the benzylic position of this compound.

| Reaction Type | Reagents/Conditions | Product | Significance |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Radical Initiator | 3-bromo-4'-(bromomethyl)-1,1'-biphenyl | Introduces a reactive handle for further nucleophilic substitution. researchgate.net |

| C-H Activation/Functionalization | Transition Metal Catalysts (e.g., Rh, Pd) | Varied (e.g., arylated, alkylated products) | Allows for direct and selective introduction of new C-C bonds. acs.orgnih.gov |

| Electrochemical Oxidation | Electrochemical Cell | Oxidized derivatives | Provides an alternative and often milder route for functionalization. nih.gov |

Electrophilic Aromatic Substitution on Biphenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. youtube.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The directing effects of the existing substituents—the bromine atom and the methyl group—play a crucial role in determining the regioselectivity of these reactions.

The bromine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. youtube.com This interplay of electronic effects influences the position of incoming electrophiles.

Further bromination of this compound introduces an additional bromine atom onto one of the phenyl rings. The position of this second bromine atom is dictated by the directing effects of the existing substituents. Given that the methyl group is activating, the ring containing the methyl group is more susceptible to electrophilic attack. The incoming bromine electrophile will preferentially add to the positions ortho to the methyl group.

| Reactant | Reagent | Conditions | Major Product(s) |

| This compound | Br2, Lewis Acid (e.g., FeBr3) | Inert Solvent | 3,x'-dibromo-4'-methyl-1,1'-biphenyl (where x' is ortho to the methyl group) |

Friedel-Crafts acylation and alkylation are powerful methods for forming new carbon-carbon bonds on aromatic rings. masterorganicchemistry.com In the context of this compound, these reactions are also directed by the existing substituents.

Acylation: The introduction of an acyl group (R-C=O) typically utilizes an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). masterorganicchemistry.com The electron-rich ring containing the activating methyl group is the preferred site of acylation.

Alkylation: Similarly, Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com This reaction is also directed towards the more activated ring. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products.

| Reaction Type | Typical Reagents | Catalyst | Expected Major Product Site |

| Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)2O) | AlCl3 | Ring with the methyl group (ortho to methyl) masterorganicchemistry.com |

| Alkylation | Alkyl Halide (R-X) | AlCl3 | Ring with the methyl group (ortho to methyl) masterorganicchemistry.com |

Derivatization to Complex Molecular Architectures

The functional handles present in this compound, particularly the bromine atom, make it a valuable building block for the synthesis of more complex molecules. The bromine atom is particularly well-suited for participation in a variety of cross-coupling reactions.

The bromine atom on the 3-position of the biphenyl system is a key feature that allows for its integration into larger and more intricate molecular scaffolds. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

For example, in a Suzuki coupling reaction, the bromine atom can be coupled with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, effectively extending the molecular framework. This strategy is widely employed in the synthesis of complex natural products, pharmaceuticals, and materials with tailored electronic and photophysical properties.

The versatility of this compound as a building block is highlighted by its use in the synthesis of a variety of complex structures. The ability to selectively functionalize both the bromine-bearing ring and the methyl-bearing ring provides chemists with a powerful tool for constructing diverse and complex molecular architectures.

The Versatile Role of this compound in Material Science and Organic Synthesis

The biphenyl scaffold is a fundamental structural motif in a diverse array of functional organic materials. Among its many derivatives, this compound has emerged as a particularly valuable building block due to the specific placement of its bromo and methyl functional groups. This strategic substitution allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of advanced materials with tailored properties. This article explores the multifaceted applications of this compound in several key areas of materials science and organic synthesis.

Applications in Advanced Materials Science and Organic Synthesis

The unique chemical structure of 3-bromo-4'-methyl-1,1'-biphenyl, featuring a reactive bromine atom and a methyl group on a stable biphenyl (B1667301) core, makes it a highly versatile precursor and component in the development of sophisticated organic materials.

The rigid, elongated structure of the biphenyl unit is a common feature in molecules that exhibit liquid crystalline phases. The specific substitution pattern of this compound allows for its use as a precursor in the synthesis of more complex molecules with liquid crystalline properties. The bromine atom can be readily converted into other functional groups through cross-coupling reactions, enabling the attachment of various moieties that can influence the mesomorphic behavior, such as transition temperatures and the type of liquid crystal phase formed. The methyl group also plays a role in modifying the molecular shape and intermolecular interactions, which are critical factors in the formation of liquid crystal phases.

Organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on organic semiconductor materials for their function. researchgate.netsigmaaldrich.com The extended π-conjugated system of the biphenyl core in this compound provides a basis for charge transport. sigmaaldrich.com The bromine atom serves as a convenient handle for further functionalization, allowing for the synthesis of more complex conjugated molecules with tailored electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing charge injection and transport in electronic devices. researchgate.net While direct applications may be limited, its derivatives are integral to creating materials for these technologies.

| Structural Feature | Role in Organic Electronics | Example Application |

|---|---|---|

| Biphenyl Core | Provides a rigid, conjugated backbone for charge transport. | Foundation for organic semiconductor molecules. |

| Bromine Atom | Enables functionalization through cross-coupling reactions to tune electronic properties. | Synthesis of complex molecules for OLEDs and OFETs. |

| Methyl Group | Influences molecular packing and solubility, affecting thin-film morphology and device performance. | Modification of organic semiconductor properties. |

The reactivity of the bromine atom in this compound makes it an important building block for a variety of specialty chemicals and advanced polymers. nih.govliv.ac.uk Through reactions such as Suzuki coupling, the bromine can be replaced with a wide range of organic groups, leading to the synthesis of complex molecules with specific functionalities. liv.ac.ukresearchgate.net For example, it can be a precursor to boronic acids, such as 4-methylbiphenyl-3-ylboronic acid, which are themselves versatile reagents in organic synthesis. In polymer chemistry, this compound can be used to introduce biphenyl units into polymer backbones, which can enhance thermal stability, mechanical strength, and confer specific optical or electronic properties to the resulting materials.

Biphenyl-based phosphine (B1218219) ligands are highly effective in many palladium-catalyzed cross-coupling reactions. liv.ac.uk this compound can serve as a precursor for the synthesis of such ligands. nih.govliv.ac.uk The synthesis often involves the conversion of the bromo-substituted biphenyl into an organometallic reagent, which is then reacted with a phosphorus-containing electrophile. The resulting phosphine ligands, featuring the 4'-methylbiphenyl scaffold, can then be used to create highly active and selective palladium catalysts for a variety of chemical transformations, including the synthesis of complex organic molecules and polymers. acs.org Phosphine-borane derivatives are also an area of interest for developing novel catalysts. nih.gov

| Step | Reaction | Intermediate/Product | Significance |

|---|---|---|---|

| 1 | Grignard formation or lithiation | 4'-methylbiphenyl-3-ylmagnesium bromide or 3-lithio-4'-methyl-1,1'-biphenyl | Activation of the biphenyl core. |

| 2 | Reaction with a chlorophosphine (e.g., PPh₂Cl) | (4'-methyl-[1,1'-biphenyl]-3-yl)diphenylphosphine | Formation of the phosphine ligand. |

| 3 | Complexation with a palladium precursor | Palladium-phosphine complex | Creation of the active catalyst. |

The well-defined shape and potential for functionalization of this compound make it a candidate for use in supramolecular chemistry. The biphenyl unit can participate in π-π stacking interactions, which are a key driving force in the self-assembly of larger architectures. By modifying the molecule through reactions at the bromine position, it is possible to introduce recognition sites for specific guest molecules, leading to the formation of host-guest complexes. These supramolecular assemblies have potential applications in areas such as sensing, molecular recognition, and the development of "smart" materials.

Future Research Directions and Emerging Opportunities

Development of Greener Synthetic Pathways

The synthesis of substituted biphenyls, including 3-bromo-4'-methyl-1,1'-biphenyl, traditionally relies on cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comrsc.org While effective, these methods often involve homogeneous palladium catalysts, which can be costly and difficult to remove from the final product. mdpi.com Future research is increasingly directed towards more sustainable and environmentally friendly synthetic routes.

Key areas for development include:

Heterogeneous Catalysis: A significant push exists to replace homogeneous catalysts with heterogeneous systems. mdpi.com These catalysts, often based on palladium nanoparticles supported on materials like modified graphene or other solid supports, offer easier separation and recyclability, aligning with the principles of green chemistry. mdpi.com

Alternative Energy Sources: The use of unconventional energy sources such as microwave irradiation can accelerate reaction times and improve energy efficiency in cross-coupling reactions. mdpi.com

Greener Solvents and Conditions: Research into using aqueous media, or even solvent-free conditions, for biphenyl (B1667301) synthesis is gaining traction. mdpi.com Micellar catalysis, using surfactants in water, presents a promising approach to facilitate reactions between non-polar substrates in an aqueous environment. mdpi.com

Alternative Metal Catalysts: While palladium is a dominant catalyst, its price and scarcity drive research into more abundant and less toxic metals like nickel, cobalt, and iron as viable alternatives for C-C bond formation. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Biphenyls

| Feature | Conventional Approach | Greener Alternative |

| Catalyst Type | Homogeneous (e.g., Pd complexes) mdpi.com | Heterogeneous (e.g., Supported Pd NP's) mdpi.com |

| Catalyst Reusability | Low to None | High mdpi.com |

| Solvent | Organic Solvents (e.g., Toluene) rsc.org | Aqueous media, Solvent-free mdpi.com |

| Energy Input | Conventional Heating | Microwave Irradiation mdpi.com |

| Metal Catalyst | Predominantly Palladium rsc.org | Iron, Nickel, Cobalt rsc.org |

Exploration of Novel Catalytic Applications

While this compound is typically the product of a catalytic reaction, its structure holds potential for use as a precursor to new catalytic systems. The bromo-substituent is a key functional handle that can be transformed into a coordinating group, allowing the biphenyl scaffold to act as a ligand for a metal center.

Future research could explore:

Ligand Synthesis: The conversion of the bromo-group into phosphine (B1218219), amine, or other coordinating moieties could yield novel ligands. The biphenyl backbone provides a rigid and sterically defined framework, which is often desirable in catalysis for controlling selectivity.

Precursor for Organometallic Complexes: The direct reaction of this compound with metal precursors could lead to the formation of organometallic complexes. These complexes could then be screened for catalytic activity in various transformations, such as other cross-coupling reactions or hydrogenation.

Asymmetric Catalysis: Although this compound is not itself chiral, it can serve as a starting material for the synthesis of chiral biphenyl ligands (atropisomers). Introducing bulky groups adjacent to the biphenyl linkage can create rotationally restricted, chiral structures that are highly sought after in asymmetric catalysis. rsc.org

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding experimental research. ichem.mdtandfonline.com For substituted biphenyls like this compound, computational modeling can provide deep insights into their behavior.

Emerging opportunities in this area include:

Predicting Electronic Properties: DFT calculations can accurately predict key electronic properties such as HOMO-LUMO energy gaps, ionization potential, and electron affinity. ichem.md This information is crucial for understanding the reactivity of the molecule and for designing derivatives with specific electronic characteristics for applications in materials science.

Modeling Conformational Landscapes: The torsional barrier, or the energy required to rotate the two phenyl rings relative to each other, is a critical property of biphenyls. rsc.orgrsc.org Advanced computational methods can model this barrier, which is influenced by the substituents, and predict the most stable conformations. rsc.org

Simulating Reactivity: Computational models can be used to simulate reaction mechanisms and predict the outcomes of chemical transformations. This can help in optimizing reaction conditions for the synthesis of new derivatives or for predicting the most likely sites for further functionalization.

Table 2: Properties of Substituted Biphenyls Predictable by Computational Methods

| Property | Computational Method | Significance |

| Electronic Properties (HOMO/LUMO, etc.) | Density Functional Theory (DFT) ichem.md | Predicts reactivity and suitability for electronic materials. |

| Molecular Geometry & Conformation | DFT, Molecular Force Fields (MMFF) tandfonline.comrsc.org | Determines the 3D structure and steric interactions. |

| Torsional Isomerization Barriers | DFT with dispersion corrections (e.g., B3LYP-D) rsc.orgresearchgate.net | Essential for understanding atropisomerism and molecular flexibility. |

| Spectroscopic Properties (NMR, IR) | DFT, ChemBioDraw Prediction ichem.md | Aids in structure elucidation and characterization. |

Synthesis of Highly Functionalized and Chiral Derivatives

The this compound scaffold is a versatile starting point for the synthesis of more complex and highly functionalized molecules. The existing substituents provide regiochemical control for subsequent reactions.

Future research directions are focused on:

Sequential Cross-Coupling: The bromo-group serves as an excellent handle for further C-C bond-forming reactions like Suzuki, Stille, or Negishi couplings. rsc.orgorganic-chemistry.org This allows for the stepwise and controlled introduction of a wide variety of functional groups, leading to complex, multi-substituted biphenyls.

Directed Functionalization: The methyl group on one ring and the bromo-group on the other can influence the regioselectivity of further electrophilic substitution reactions, enabling the synthesis of precisely substituted derivatives.

Synthesis of Chiral Atropisomers: A key goal in biphenyl chemistry is the synthesis of enantiomerically pure atropisomers, which are valuable as chiral ligands or in pharmaceutical applications. rsc.org While this compound itself is not chiral, it can be elaborated through strategic functionalization at the ortho positions to create the necessary steric hindrance that prevents free rotation around the biphenyl bond, thus inducing chirality. rsc.org This remains a significant and challenging area for synthetic chemists.

Q & A

Q. What are the standard synthetic routes for 3-bromo-4'-methyl-1,1'-biphenyl, and what analytical techniques validate its purity?

The synthesis typically involves bromination of biphenyl precursors followed by methyl group introduction via Friedel-Crafts alkylation using methyl chloride and AlCl₃ catalysis . Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) and structural confirmation via NMR (¹H and ¹³C) and mass spectrometry. For crystalline samples, single-crystal X-ray diffraction (SHELX software ) resolves stereochemical details.

Q. How is this compound characterized in terms of reactivity for further functionalization?

The bromine atom at the 3-position is reactive toward nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling for biaryl synthesis), while the methyl group at 4' stabilizes electron-deficient intermediates. Oxidation of the methyl group to a carboxylic acid is feasible using KMnO₄ under acidic conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to potential toxicity and halogenated byproducts, use fume hoods, nitrile gloves, and lab coats. Waste disposal must comply with halogenated organic waste regulations. Safety Data Sheets (SDS) recommend avoiding inhalation and skin contact, with first-aid measures including immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or methylation of biphenyl derivatives be addressed?

Regioselectivity in bromination is influenced by directing groups and steric effects. Computational methods (DFT calculations) predict favorable sites for electrophilic attack. For methylation, bulky Lewis acids (e.g., FeCl₃) may direct substitution to the para position . Experimental validation via kinetic studies and intermediate trapping is recommended .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. Use high-field NMR (600 MHz+) with DEPT and HSQC for signal assignment. For ambiguous cases, X-ray crystallography (using SHELXL ) or tandem MS/MS fragmentation provides structural clarity .

Q. How does the electronic nature of substituents impact the compound’s applications in medicinal chemistry?

The bromine atom enhances electrophilicity for covalent binding to biological targets, while the methyl group modulates lipophilicity and metabolic stability. Comparative studies with fluoro or trifluoromethyl analogs (e.g., 3-bromo-4'-trifluoromethyl derivatives ) reveal substituent effects on receptor affinity and pharmacokinetics.

Q. What computational tools predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations assess binding modes to targets like mGluR2. QSAR (quantitative structure-activity relationship) models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.